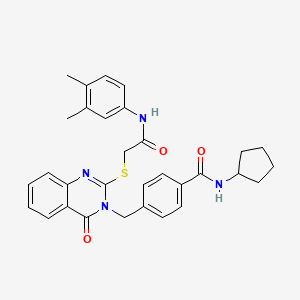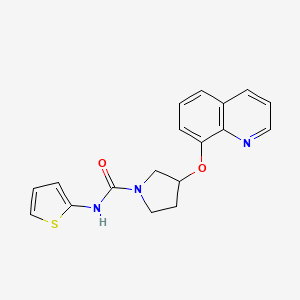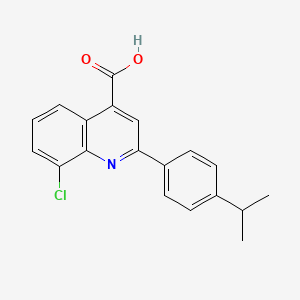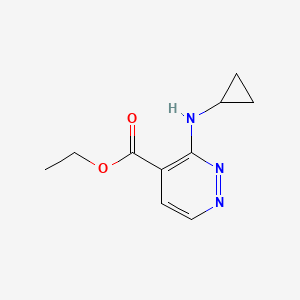![molecular formula C18H15ClN2O2 B2958897 3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-69-0](/img/structure/B2958897.png)
3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Facile Synthesis and Antibacterial Activity
A study by Largani et al. (2017) explored the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a similar chemical backbone to the compound . These were synthesized using a molecular hybridization approach and showed significant in vitro antibacterial activity against various bacteria. The research highlighted the compounds' potential in developing new antibacterial agents (Largani et al., 2017).
Antimicrobial and Antitubercular Activities
Another related study by Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones and tested their antimicrobial and antitubercular activities. The compounds exhibited promising results, suggesting potential applications in treating bacterial and fungal infections, as well as tuberculosis (Kumar et al., 2014).
Synthesis of Pyrroloquinoline Derivatives
Molina et al. (1993) reported on the synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates from 4-formylquinolines. This research contributes to the methodology of synthesizing pyrroloquinoline derivatives, which can be pivotal in developing compounds with various scientific applications, including pharmaceuticals and materials science (Molina et al., 1993).
Anti-Proliferative Agents
Research by Saleh et al. (2014) on pyridone-annelated isoindigos, which are structurally related to the compound , found these derivatives to exhibit strong and selective antiproliferative activities against various human tumor cell lines. This study suggests potential applications of related compounds in cancer therapy (Saleh et al., 2014).
Coordination Chemistry
Ardizzoia et al. (2010) explored the coordination chemistry of a related compound, highlighting its versatility and different environments provided to the metal center. Such studies are crucial for developing new materials with specific electronic or catalytic properties (Ardizzoia et al., 2010).
Propiedades
IUPAC Name |
3-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZJJDUPKHBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Cl)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2958817.png)





![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)



![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)